physicochemical properties of N-methoxy-3-methylbenzamide
physicochemical properties of N-methoxy-3-methylbenzamide
An In-depth Technical Guide to the Physicochemical Properties of N-methoxy-3-methylbenzamide
Introduction
Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various domains, including antiemetics, antipsychotics, and oncology.[1] The specific arrangement of substituents on the benzamide scaffold dictates the molecule's interaction with biological targets and its overall pharmacokinetic profile. A thorough understanding of a compound's physicochemical properties is therefore not merely academic; it is a fundamental prerequisite for rational drug design and development, directly influencing its absorption, distribution, metabolism, and excretion (ADME).
This technical guide provides a comprehensive physicochemical profile of N-methoxy-3-methylbenzamide. It is intended for researchers, medicinal chemists, and drug development professionals, offering a synthesis of predicted data, authoritative insights into the implications of these properties, and standardized protocols for their experimental validation. By explaining the causality behind experimental choices and grounding all data in verifiable sources, this document aims to serve as a practical and trustworthy resource for advancing research involving this and related compounds.
Chemical Identity and Molecular Structure
Correctly identifying the molecular structure is the first step in any chemical analysis. N-methoxy-3-methylbenzamide is a substituted aromatic amide with a molecular formula of C₉H₁₁NO₂.
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IUPAC Name: N-methoxy-3-methylbenzamide
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Molecular Formula: C₉H₁₁NO₂
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Canonical SMILES: COC(=O)C1=CC(=CC=C1)C
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InChI Key: A distinct InChIKey could not be found in the available literature for this specific isomer, highlighting the need for thorough characterization upon synthesis.
Caption: 2D Chemical Structure of N-methoxy-3-methylbenzamide.
Summary of Physicochemical Properties
The following table summarizes the key . It is critical to note that due to the specificity of this isomer, most available data are computationally predicted. Experimental verification is strongly recommended.
| Property | Value | Data Type | Source |
| Molecular Weight | 165.19 g/mol | Computed | [2][3] |
| Boiling Point | 307.3 ± 25.0 °C (at 760 mmHg) | Predicted | [4] |
| Density | 1.114 ± 0.06 g/cm³ | Predicted | [5] |
| logP (Octanol/Water) | 1.7 | Predicted | [3] |
| Water Solubility | 2.00e-3 to 3.64e-3 mol/L | Predicted | [4] |
| pKa (Basic) | -1.60 | Predicted | [4] |
Detailed Analysis of Physicochemical Parameters
A deeper understanding of each parameter is essential for predicting the behavior of N-methoxy-3-methylbenzamide in a biological system.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor for cell membrane permeability and overall ADME properties. The predicted logP value of 1.7 suggests that N-methoxy-3-methylbenzamide has moderate lipophilicity.[3] This value is often considered within the desirable range for oral drug candidates, as it suggests a balance between aqueous solubility and lipid membrane permeability, which is necessary for absorption.
Aqueous Solubility
Aqueous solubility is a key determinant of a drug's bioavailability. Poor solubility can lead to low and variable absorption from the gastrointestinal tract. The predicted solubility for N-methoxy-3-methylbenzamide is in the range of 2.00e-3 to 3.64e-3 mol/L .[4] This indicates that the compound is likely to be sparingly soluble in water. For drug development purposes, this level of solubility might require formulation strategies, such as the use of co-solvents or amorphous solid dispersions, to enhance bioavailability.
Ionization Constant (pKa)
The acid dissociation constant (pKa) determines the extent of a compound's ionization at a given pH. This is crucial as the ionization state affects solubility, permeability, and target binding. The predicted basic pKa of -1.60 indicates that the amide nitrogen is not basic and will be in a neutral form at all physiological pH values.[4] This is typical for amides, where the lone pair on the nitrogen is delocalized by resonance with the carbonyl group. The lack of ionizable groups in the physiological pH range simplifies pharmacokinetic modeling but also means that solubility cannot be readily modulated by pH changes.
Standardized Experimental Protocols
The following protocols describe standard, field-proven methodologies for the experimental determination of the key physicochemical properties. These protocols are designed to be self-validating and provide a robust framework for characterization.
Caption: General experimental workflow for physicochemical characterization.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental indicator of a compound's purity. A sharp, well-defined melting point range is characteristic of a pure crystalline solid, while impurities typically depress and broaden this range.
Methodology:
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Sample Preparation: Ensure the synthesized N-methoxy-3-methylbenzamide is a finely ground, dry powder.
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Capillary Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
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Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
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Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.
Aqueous Solubility (Shake-Flask Method)
Rationale: This method is considered the "gold standard" for determining thermodynamic solubility. It measures the equilibrium concentration of a compound in a saturated solution, which is directly relevant to its behavior in vivo.
Methodology:
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System Preparation: Add an excess amount of N-methoxy-3-methylbenzamide to a vial containing a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: Seal the vial and agitate it at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid must be confirmed at the end of the experiment.
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Phase Separation: Allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Further clarify the supernatant by centrifugation or filtration through a 0.22 µm filter.
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Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.[6] This concentration represents the aqueous solubility.
LogP Determination (Shake-Flask Method)
Rationale: This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (n-octanol), providing a robust measure of lipophilicity.
Methodology:
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Phase Preparation: Pre-saturate n-octanol with pH 7.4 buffer and vice-versa by mixing and allowing them to separate. This prevents volume changes during the experiment.
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Partitioning: Add a known amount of N-methoxy-3-methylbenzamide to a mixture of the pre-saturated n-octanol and buffer in a separatory funnel.
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Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
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Phase Separation: Allow the layers to separate completely.
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Quantification: Measure the concentration of the compound in both the aqueous and n-octanol layers using a suitable analytical technique like HPLC or UV-Vis spectroscopy.
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Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion
N-methoxy-3-methylbenzamide presents a physicochemical profile, based on predictive data, of a moderately lipophilic and sparingly soluble neutral compound.[3][4] Its predicted logP is within a favorable range for membrane permeability, but its low predicted aqueous solubility may pose challenges for achieving adequate bioavailability. The non-ionizable nature of the molecule at physiological pH provides a stable platform for further modification. While these computational predictions offer valuable initial guidance, they underscore the critical need for experimental validation. The standardized protocols provided in this guide offer a clear pathway for researchers to obtain robust empirical data, which is indispensable for making informed decisions in the complex process of drug discovery and development.
References
- An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide. Benchchem.
- Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. Benchchem.
- 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515. PubChem, National Institutes of Health.
- N-METHOXY-N-METHYLBENZAMIDE CAS#: 6919-61-5. ChemicalBook.
- N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575. PubChem, National Institutes of Health.
- 3-Methoxybenzamide | C8H9NO2 | CID 98487. PubChem, National Institutes of Health.
- 3,N-DIMETHOXY-N-METHYLBENZAMIDE | 152121-82-9. ChemicalBook.
- Benzamide | C7H7NO | CID 2331. PubChem, National Institutes of Health.
- 3-Methoxy-4-methylbenzamide | C9H11NO2 | CID 23530633. PubChem, National Institutes of Health.
- 3-Fluoro-N-methoxy-N-methylbenzamide | 226260-01-1. Sigma-Aldrich.
- N,3-Dimethoxy-N-methylbenzamide Properties. US Environmental Protection Agency (EPA).
- Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Cheméo.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 3-methoxy-N-methylbenzamide | C9H11NO2 | CID 820515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methoxy-4-methylbenzamide | C9H11NO2 | CID 23530633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. 3,N-DIMETHOXY-N-METHYLBENZAMIDE | 152121-82-9 [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
